

HPLC method development for Sofosbuvir impurity G analysis

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Compound of Interest		
Compound Name:	Sofosbuvir impurity G	
Cat. No.:	B1142256	Get Quote

An advanced and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Sofosbuvir Impurity G** is presented. This application note provides a comprehensive protocol for the separation and quantification of this critical impurity, ensuring the quality and safety of the Sofosbuvir active pharmaceutical ingredient (API) and its formulated products. The method is developed to be specific, accurate, precise, and robust, aligning with the stringent requirements of regulatory bodies.

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C.[1][2][3] As with any pharmaceutical compound, the presence of impurities can affect its efficacy and safety. **Sofosbuvir Impurity G** is a diastereoisomer of Sofosbuvir, making its separation and quantification challenging yet crucial for quality control.[4][5] This document details a stability-indicating reversed-phase HPLC (RP-HPLC) method developed and validated for the determination of **Sofosbuvir Impurity G**.

Experimental ProtocolsInstrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic conditions have been optimized to achieve efficient separation between Sofosbuvir and Impurity G.

Table 1: HPLC Instrumentation and Chromatographic Conditions



Parameter	Specification
HPLC System	Agilent 1260 Infinity II LC System or equivalent
Detector	Photodiode Array (PDA) Detector G1315D or UV Detector
Column	Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μm[6][7]
Mobile Phase A	0.1% Trifluoroacetic Acid in Water[6][7]
Mobile Phase B	Acetonitrile
Gradient Program	See Table 2
Flow Rate	1.0 mL/min[8][9]
Injection Volume	10 μL[10]
Column Temperature	30 °C[10]
Detection Wavelength	260 nm[6][7][11]
Run Time	30 minutes

Table 2: Mobile Phase Gradient Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	90	10
15	40	60
20	40	60
22	90	10
30	90	10

Preparation of Solutions

• Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio is used as the diluent.[6][7]



- Standard Stock Solution: Accurately weigh and dissolve approximately 25 mg of Sofosbuvir and 25 mg of **Sofosbuvir Impurity G** reference standards in 50 mL of diluent to obtain a stock solution of 500 μg/mL for each.
- Standard Solution: Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent to get a final concentration of 5 μg/mL for both Sofosbuvir and Impurity G.
- Sample Solution: Accurately weigh and dissolve a quantity of the Sofosbuvir drug substance or powdered tablets equivalent to 50 mg of Sofosbuvir in 100 mL of diluent. Sonicate for 15 minutes and dilute to the mark. Filter the solution through a 0.45 μm nylon filter. Dilute 1.0 mL of the filtered solution to 100.0 mL with the diluent to obtain a theoretical concentration of 5 μg/mL of Sofosbuvir.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized below.

Table 3: Method Validation Summary



Parameter	Result	Acceptance Criteria
Specificity	No interference from blank and placebo at the retention time of Sofosbuvir and Impurity G.	No interference at the analyte peaks.
Linearity (μg/mL)	0.5 - 7.5 μg/mL	Correlation coefficient $(r^2) \ge 0.999$
Accuracy (% Recovery)	98.0% - 102.0%	98.0% - 102.0%
Precision (% RSD)		
- Repeatability	≤ 2.0%	≤ 2.0%
- Intermediate Precision	≤ 2.0%	≤ 2.0%
Limit of Detection (LOD)	0.05 μg/mL	Reportable
Limit of Quantitation (LOQ)	0.15 μg/mL	Reportable
Robustness	The method is robust for small, deliberate changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).	System suitability parameters are met.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

Table 4: System Suitability Criteria

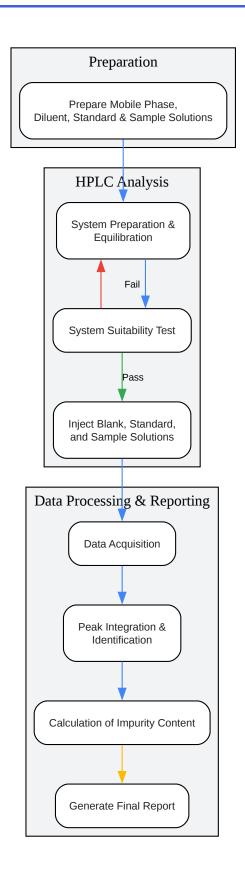


Parameter	Acceptance Criteria
Tailing Factor (T)	Not more than 2.0 for both Sofosbuvir and Impurity G peaks.
Theoretical Plates (N)	Not less than 2000 for both peaks.
Resolution (Rs)	Not less than 2.0 between Sofosbuvir and Impurity G peaks.
% RSD of Peak Areas	Not more than 2.0% for six replicate injections of the standard solution.

Workflow and Diagrams

The logical workflow for the HPLC method development and analysis is depicted in the following diagram.



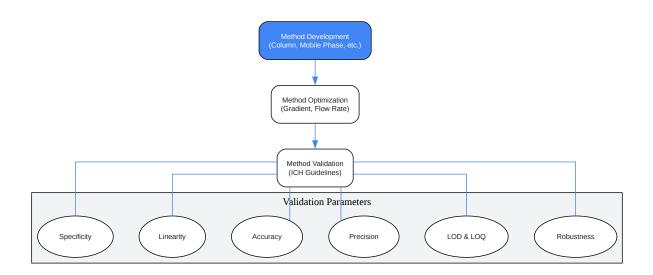


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Caption: Workflow for HPLC analysis of Sofosbuvir Impurity G.



The relationship between the key stages of method development and validation is illustrated below.



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Caption: Key stages of HPLC method development and validation.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the routine quality control analysis of Sofosbuvir for the presence of Impurity G. The method is specific, linear, accurate, precise, and robust, providing reliable and consistent results. The detailed protocol and validation data support its implementation in pharmaceutical laboratories for the analysis of bulk drug and finished dosage forms.



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